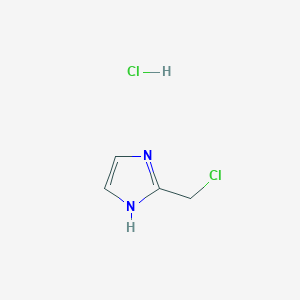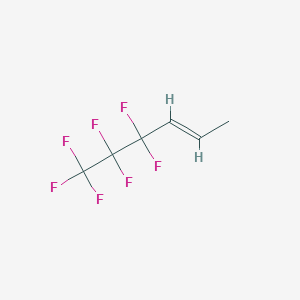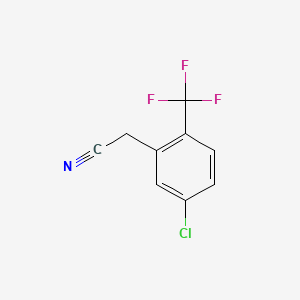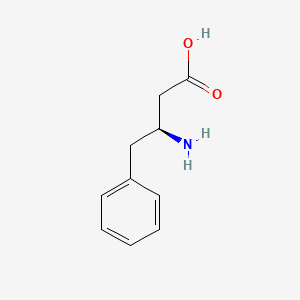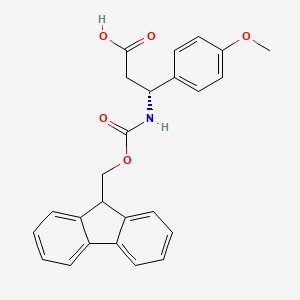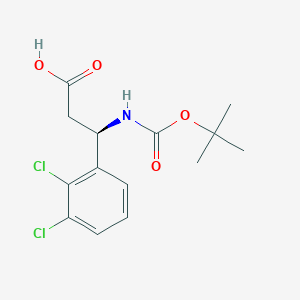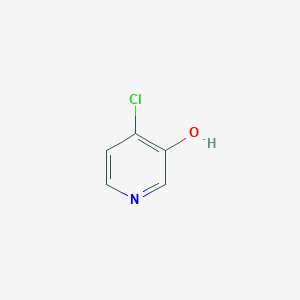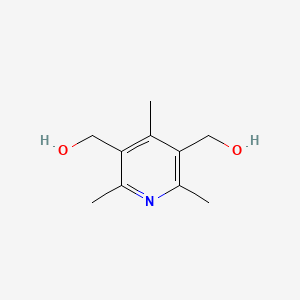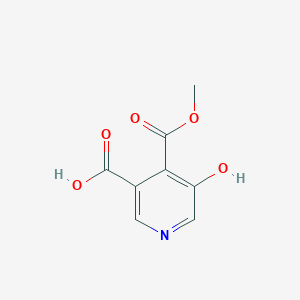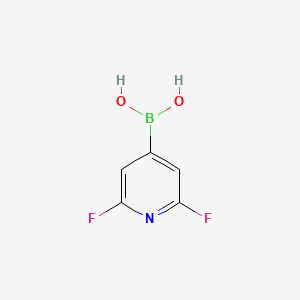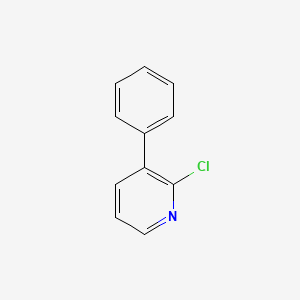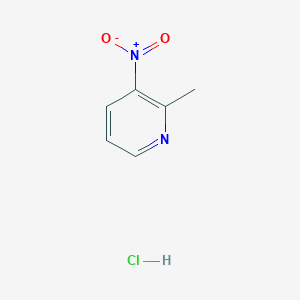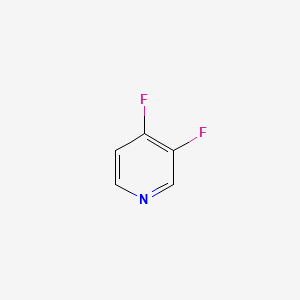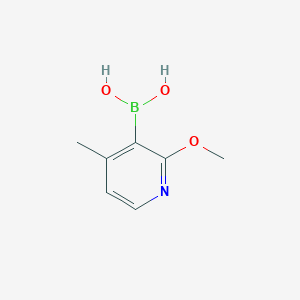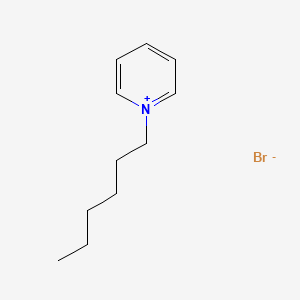
N-Hexylpyridinium bromide
Descripción general
Descripción
N-Hexylpyridinium bromide is a type of ionic liquid . It’s a cationic surfactant with quaternary nitrogen located in the aromatic heterocyclic ring of the headgroup .
Synthesis Analysis
Pyridinium salts, including N-Hexylpyridinium bromide, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . The synthesis of these salts involves various synthetic routes .Molecular Structure Analysis
The molecular formula of N-Hexylpyridinium bromide is C11H18BrN . Its average mass is 244.171 Da and its monoisotopic mass is 243.062256 Da .Chemical Reactions Analysis
Pyridinium salts, including N-Hexylpyridinium bromide, have been highlighted for their reactivity . They are important as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of N-Hexylpyridinium bromide were investigated by inverse gas chromatography (IGC) technique . The study included parameters like the Flory-Huggins interaction parameters (χ12), activity coefficients at infinite dilution (γ12∞), molar heat (enthalpy) of probe absorption in the [Hpy]Br (ΔH1S), molar heat of mixing at infinite dilution between [Hpy]Br and probe (ΔH1∞), and Hildebrand solubility parameters (δ2) .Aplicaciones Científicas De Investigación
High-Energy Aqueous Zinc-Bromine Static Batteries
- Application : N-Hexylpyridinium bromide is used as both the complexing agent and the active material in the development of high-energy aqueous zinc-bromine static batteries .
- Method : The compound effectively prevents the polybromides from crossover and hydrolysis in the ZnSO4 electrolyte .
- Results : The batteries demonstrate a practical high energy density of 106 Wh kg-1, a remarkable energy efficiency of 87.8%, and a low bill of materials ($28 per kWh), showcasing its potential for scaling up applications .
Corrosion Inhibitor
- Application : N-Hexylpyridinium bromide is used as a corrosion inhibitor for steel surfaces .
- Method : The compound forms a thin adsorbed film on the metal, minimizing the rate of corrosion .
- Results : The results obtained by electrochemical impedance (EIS) measurements demonstrated a higher charge transfer resistance that led to a high inhibition performance .
Surface Active Agent
- Application : N-Hexylpyridinium bromide is used as a surface active agent .
- Method : It can be used as an emulsifier for colloids and emulsions, and can promote the progress of reactions .
- Results : The compound can stabilize colloidal solutions .
Ion Exchange Agent
- Application : N-Hexylpyridinium bromide is used as an ion exchange agent .
- Method : It can be used in ion exchange reactions to remove heavy metal ions and harmful substances from water .
- Results : The compound can effectively purify water .
Separation of Azeotropic Mixtures
- Application : N-Hexylpyridinium bromide is used for the separation of azeotropic mixtures .
- Method : The compound is used as an entrainer in extractive distillation to break the azeotropy of binary systems . The potential of N-Hexylpyridinium bromide as an entrainer for separating benzene/ethanol, benzene/isopropanol, and benzene/thiophene azeotropic mixtures was explored .
- Results : The results showed that the azeotropy of the three binary systems could be broken by adding N-Hexylpyridinium bromide .
Thermodynamic Properties Measurements
- Application : N-Hexylpyridinium bromide is used in the measurement of thermodynamic properties .
- Method : A series of thermodynamic parameters of N-Hexylpyridinium bromide were investigated by inverse gas chromatography (IGC) technique . These parameters included the Flory-Huggins interaction parameters, activity coefficients at infinite dilution, molar heat (enthalpy) of probe absorption in the N-Hexylpyridinium bromide, molar heat of mixing at infinite dilution between N-Hexylpyridinium bromide and probe, and Hildebrand solubility parameters .
- Results : The isothermal vapor-liquid equilibrium data of N-Hexylpyridinium bromide and solvents with good solubility were determined and correlated with the NRTL model .
Safety And Hazards
Propiedades
IUPAC Name |
1-hexylpyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N.BrH/c1-2-3-4-6-9-12-10-7-5-8-11-12;/h5,7-8,10-11H,2-4,6,9H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRSEFNUSHACPD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047934 | |
| Record name | 1-Hexylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hexylpyridinium bromide | |
CAS RN |
74440-81-6 | |
| Record name | 1-Hexylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexylpyridinium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7AT59Q225 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


